
2,6-Dimethyl-3-(methylsulfanyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3-(methylsulfanyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methylsulfanyl group at the third position and two methyl groups at the second and sixth positions on the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(methylsulfanyl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,6-dimethylaniline, a series of reactions including sulfonation, cyclization, and methylation can lead to the desired product. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
2,6-Dimethyl-3-(methylsulfanyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the indole ring or the substituents.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions that are not sterically hindered by the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
2,6-Dimethyl-3-(methylsulfanyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,6-Dimethyl-3-(methylsulfanyl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2,6-Dimethylindole: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
3-Methylsulfanylindole: Lacks the additional methyl groups at the second and sixth positions, which can affect its reactivity and interactions.
2-Methyl-3-(methylsulfanyl)indole: Similar structure but with only one methyl group on the indole ring.
Uniqueness
2,6-Dimethyl-3-(methylsulfanyl)-1H-indole is unique due to the presence of both the methylsulfanyl group and the two methyl groups on the indole ring
特性
CAS番号 |
53512-33-7 |
|---|---|
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC名 |
2,6-dimethyl-3-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C11H13NS/c1-7-4-5-9-10(6-7)12-8(2)11(9)13-3/h4-6,12H,1-3H3 |
InChIキー |
VGDQDUADQOXCNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


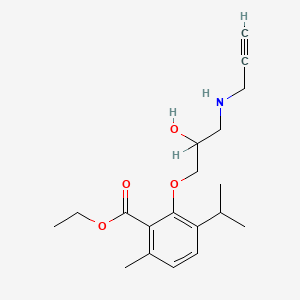
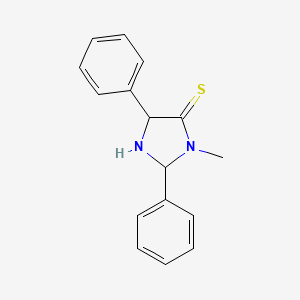
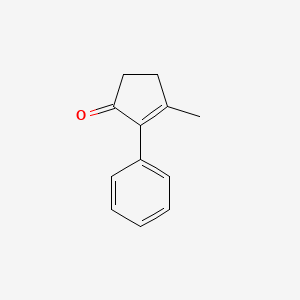

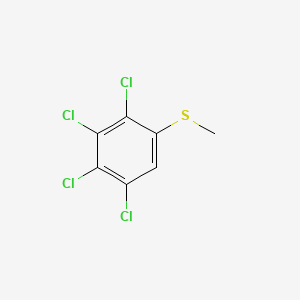
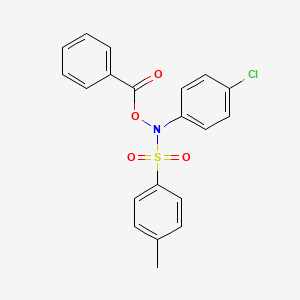
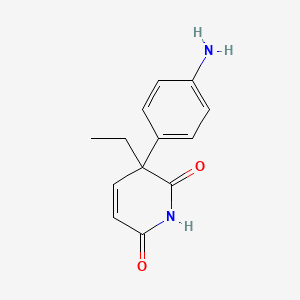
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
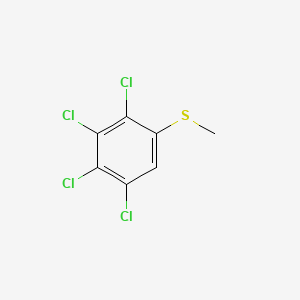
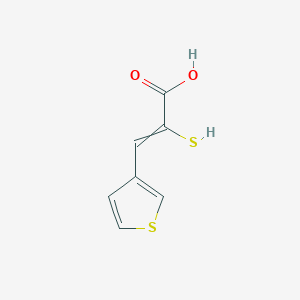



![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)
